N-(1-Cyanocyclopentyl)-2-(2-methylfuran-3-yl)sulfanylacetamide
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Overview
Description
N-(1-Cyanocyclopentyl)-2-(2-methylfuran-3-yl)sulfanylacetamide: is an organic compound characterized by a unique structure that includes a cyanocyclopentyl group, a methylfuran moiety, and a sulfanylacetamide linkage. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Cyanocyclopentyl)-2-(2-methylfuran-3-yl)sulfanylacetamide typically involves multiple steps:
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Formation of the Cyanocyclopentyl Intermediate
Starting Material: Cyclopentanone
Reagents: Hydroxylamine hydrochloride, sodium acetate
Conditions: Reflux in ethanol to form cyclopentanone oxime, followed by dehydration using phosphorus oxychloride to yield 1-cyanocyclopentane.
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Synthesis of the Methylfuran Derivative
Starting Material: 2-methylfuran
Reagents: Bromine, sodium sulfide
Conditions: Bromination of 2-methylfuran to form 2-bromo-3-methylfuran, followed by nucleophilic substitution with sodium sulfide to yield 2-(2-methylfuran-3-yl)thiol.
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Coupling Reaction
Starting Materials: 1-cyanocyclopentane, 2-(2-methylfuran-3-yl)thiol, chloroacetyl chloride
Reagents: Triethylamine
Conditions: The thiol is first reacted with chloroacetyl chloride to form 2-(2-methylfuran-3-yl)sulfanylacetyl chloride, which is then coupled with 1-cyanocyclopentane in the presence of triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
Reagents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Conditions: Mild to moderate temperatures
Products: Sulfoxides or sulfones, depending on the extent of oxidation.
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Reduction
Reagents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Conditions: Anhydrous conditions
Products: Reduced forms of the amide or nitrile groups.
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Substitution
Reagents: Various nucleophiles (e.g., amines, alcohols)
Conditions: Basic or acidic conditions depending on the nucleophile
Products: Substituted derivatives at the sulfanyl or amide positions.
Common Reagents and Conditions
Oxidizing Agents: m-CPBA, hydrogen peroxide
Reducing Agents: LiAlH4, NaBH4
Nucleophiles: Amines, alcohols, thiols
Catalysts: Acidic or basic catalysts depending on the reaction
Scientific Research Applications
Chemistry
Synthetic Intermediate: Used in the synthesis of more complex molecules due to its reactive functional groups.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Pharmacology: Investigated for potential therapeutic effects, including anti-inflammatory and anticancer activities.
Biochemical Probes: Used to study enzyme interactions and metabolic pathways.
Medicine
Drug Development: Potential lead compound for the development of new pharmaceuticals targeting specific biological pathways.
Industry
Material Science:
Agriculture: Investigated for use in agrochemicals due to its potential biological activity.
Mechanism of Action
The mechanism of action of N-(1-Cyanocyclopentyl)-2-(2-methylfuran-3-yl)sulfanylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as anti-inflammatory or anticancer activities. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-(1-Cyanocyclopentyl)-2-(2-methylfuran-3-yl)acetamide: Lacks the sulfanyl group, which may affect its reactivity and biological activity.
N-(1-Cyanocyclopentyl)-2-(2-methylfuran-3-yl)sulfanylpropionamide: Similar structure but with a propionamide group, potentially altering its pharmacokinetic properties.
Uniqueness
N-(1-Cyanocyclopentyl)-2-(2-methylfuran-3-yl)sulfanylacetamide is unique due to the presence of both a cyanocyclopentyl group and a sulfanylacetamide linkage, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
N-(1-cyanocyclopentyl)-2-(2-methylfuran-3-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2S/c1-10-11(4-7-17-10)18-8-12(16)15-13(9-14)5-2-3-6-13/h4,7H,2-3,5-6,8H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWANDESQKDIZDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)SCC(=O)NC2(CCCC2)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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